Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride

Description

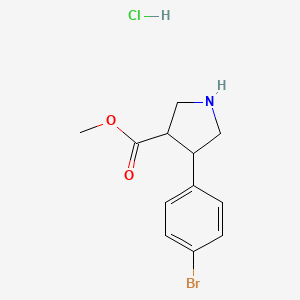

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a 4-bromophenyl substituent at the 4-position and a methyl ester at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₅BrClNO₂, and its structure (Figure 1) has been validated using crystallographic tools like SHELXL and ORTEP-3 . The bromophenyl group enhances electronic withdrawal and steric bulk, making it a versatile intermediate in medicinal chemistry, particularly in Suzuki–Miyaura cross-coupling reactions for drug discovery .

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNPHXYXUPRECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties and Identification

| Property | Description |

|---|---|

| Molecular Formula | C12H15BrClNO2 |

| CAS Number | 1956380-68-9 |

| IUPAC Name | Methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride |

| Purity | ≥95% |

| Molecular Weight | Approx. 321 g/mol (including HCl) |

| Structural Features | Pyrrolidine ring, 4-bromophenyl substituent, methyl ester, hydrochloride salt |

These properties are essential for confirming the identity and purity of the compound during synthesis and characterization.

Preparation Methods

The synthesis of methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves several key steps, which can be summarized as follows:

General Synthetic Strategy

The synthetic route involves the construction of the pyrrolidine ring bearing the 4-bromophenyl substituent, followed by esterification, and conversion to the hydrochloride salt. The detailed procedures are adapted from advanced organic synthesis protocols, including those reported in peer-reviewed chemical literature.

Stepwise Preparation Procedures

Reductive Amination for N-Substituted Pyrrolidine Intermediate

- Reagents: 4-nitrobenzaldehyde, amine derivative, sodium borohydride (NaBH4), ethanol (dry), nitrogen atmosphere.

- Procedure: A solution of 4-nitrobenzaldehyde (1 equivalent) in dry ethanol is stirred with the amine derivative (1.1 equivalents) under nitrogen at room temperature for 16 hours to form an imine intermediate. The reaction mixture is cooled to 0 °C, and NaBH4 (2 equivalents) is added portion-wise until the imine is fully reduced (monitored by TLC, approximately 8 hours). The mixture is concentrated under vacuum, dissolved in dichloromethane (DCM), washed sequentially with saturated sodium bicarbonate, water, and brine, dried over magnesium sulfate, filtered, and concentrated to yield the N-substituted intermediate as a pale-yellow oil.

Nucleophilic Substitution

- Reagents: 4-nitrobenzyl bromide or 4-nitrobenzylamine hydrochloride, alkyl amine or halide, potassium carbonate (K2CO3), acetonitrile.

- Procedure: The reagents are mixed in acetonitrile and stirred at 70 °C for 6 hours. The suspension is filtered, and the residue washed with acetone. The combined filtrates are concentrated to yield the desired intermediate, used directly in subsequent steps.

Urea Derivative Synthesis

- Reagents: Ethyl isocyanatoacetate, 4-nitrophenylamino intermediate, dichloromethane.

- Procedure: Ethyl isocyanatoacetate (1 equivalent) is dissolved in DCM, and the 4-nitrophenylamino intermediate (1 equivalent) is added. The mixture is stirred at room temperature overnight. Water is added, and the organic phase is separated, washed, dried, and concentrated to yield the urea derivative as an oil.

Amide Derivative Formation

- Reagents: Ethyl ester derivative, lithium hydroxide monohydrate (LiOH·H2O), tetrahydrofuran (THF), methanol, hydrochloric acid (HCl), 2-(2-bromophenyl)-pyrrolidine, HATU (coupling reagent), N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF).

- Procedure: The ethyl ester is hydrolyzed with LiOH in a THF/methanol/water mixture at room temperature for 2 hours. After acidification with HCl, the product is extracted with ethyl acetate. The carboxylic acid thus obtained is coupled with 2-(2-bromophenyl)-pyrrolidine using HATU and DIPEA in DMF at room temperature for 18 hours. The reaction mixture is worked up and purified by flash chromatography to yield the amide derivative.

Reduction to Final Aniline Derivative and Hydrochloride Salt Formation

- Reagents: 4-nitrophenylurea intermediate, ethanol, iron powder, water, calcium chloride.

- Procedure: The intermediate is refluxed in ethanol with iron powder and water in the presence of calcium chloride for 4 hours. After cooling and filtration, the solvent is removed, and the residue is dissolved in DCM, washed, dried, and concentrated. The crude product is purified by silica gel chromatography to afford the final aniline derivative as an oil. The hydrochloride salt is formed by treatment with hydrochloric acid.

Data Tables for Stock Solution Preparation and Formulation

Accurate preparation of stock solutions is critical for reproducibility in research and pharmaceutical applications. The following table provides volumes required for preparing stock solutions of this compound at various concentrations:

| Amount of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.1191 | 0.6238 | 0.3119 |

| 5 | 15.5953 | 3.1191 | 1.5595 |

| 10 | 31.1905 | 6.2381 | 3.1191 |

Note: Preparation involves dissolving the compound in DMSO followed by dilution with solvents such as PEG300, Tween 80, or corn oil, ensuring clarity at each step with physical methods like vortexing or ultrasound to aid dissolution.

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra are recorded at ambient temperature using high-field spectrometers (400–600 MHz for ^1H, 101–151 MHz for ^13C). Chemical shifts are referenced to tetramethylsilane (TMS) and residual solvent peaks.

Mass Spectrometry (MS): Electrospray ionization (ESI) is used to confirm molecular ions and fragmentation patterns, ensuring compound identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized for purity assessment (≥95%) and compound verification with photodiode array detection and gradient elution methods.

Melting Point Determination: Conducted using electrothermal apparatus to assess compound physical properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

Trifluoromethyl Substitution

- This compound is used in kinase inhibitor development .

Fluorophenyl Substitution

- Compound: trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 1236862-40-0) Molecular Formula: C₁₂H₁₅ClFNO₂ Molecular Weight: 259.71 Key Differences: Fluorine’s smaller size and high electronegativity improve membrane permeability compared to bromine. This analog is prioritized in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Difluorophenyl Substitution

- Compound: Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 1244781-14-3) Molecular Formula: C₁₂H₁₄ClF₂NO₂ Molecular Weight: 277.69 Key Differences: Dual fluorine atoms increase electronic withdrawal and reduce π-π stacking interactions, altering binding affinity in protease inhibitors .

Ester Group Modifications

Ethyl Ester Analog

- Compound: Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS 72925-15-6) Molecular Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.64 Key Differences: The ethyl ester increases lipophilicity (higher LogP) but slows hydrolysis rates, affecting prodrug activation kinetics .

Stereochemical Variations

- Compound : rel-Methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride

- Key Differences : The trans configuration (3R,4S) alters the pyrrolidine ring puckering (amplitude ~0.5 Å, phase angle 144°), as defined by Cremer-Pople coordinates, influencing receptor-binding conformations compared to cis isomers .

Biological Activity

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHBrNO·HCl

- Molecular Weight : Approximately 320.61 g/mol

The structure includes a pyrrolidine ring substituted with a bromophenyl group, which enhances its reactivity and biological activity. The presence of the bromine atom is particularly crucial as it may influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group and the pyrrolidine ring play essential roles in binding affinity, potentially modulating several biological pathways. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Inhibition of bacterial growth.

- Anticancer Properties : Potential to inhibit cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL , indicating strong antibacterial activity .

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for potential anticancer properties. Initial findings suggest that the compound may inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate specific mechanisms and efficacy.

Case Studies and Research Findings

- Antibacterial Study : A study evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial effects compared to their non-halogenated counterparts .

- Pharmacological Investigation : Research into the pharmacological effects of this compound has shown promise in developing new therapeutic agents targeting microbial infections and cancer treatment.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the bromophenyl group significantly affect the biological activity of related compounds, suggesting avenues for further drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves (1) construction of the pyrrolidine ring via cyclization of acyclic precursors (e.g., γ-amino esters) under acidic/basic conditions, followed by (2) introduction of the 4-bromophenyl group via coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig . Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd-based catalysts for cross-coupling) critically affect yield and purity. For instance, cyclization at 80–100°C in DMF or THF with NaH as a base is common . Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. What purification techniques are optimal for isolating this compound, given its solubility profile?

- Methodological Answer : Due to moderate polarity (from the ester and hydrochloride groups), sequential solvent recrystallization (e.g., ethanol/water mixtures) is effective. Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) can resolve stereoisomers or byproducts. LC-MS monitoring ensures purity >95% .

Q. Which analytical techniques are most reliable for characterizing its structural integrity?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., 4-bromophenyl vs. 3-bromophenyl isomers) and esterification. Aromatic protons appear as doublets (δ 7.2–7.6 ppm), while pyrrolidine protons show splitting patterns (δ 3.0–4.0 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELX or WinGX ) resolves absolute stereochemistry and validates the hydrochloride salt formation.

- HRMS : Exact mass analysis (e.g., [M+H] at m/z 316.02 for CHBrNO) confirms molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs (e.g., 3-bromo vs. 4-bromo derivatives)?

- Methodological Answer : Systematic SAR studies comparing substitution patterns (e.g., 4-bromo vs. 2,4-difluoro derivatives ) are key. For example:

- Enzyme Assays : Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Computational Docking : Compare binding affinities via molecular dynamics (e.g., AutoDock Vina) to identify steric/electronic effects of bromine placement .

- Meta-Analysis : Cross-reference PubChem/CAS datasets to correlate substituent position with reported IC values .

Q. What crystallographic strategies are recommended for analyzing its hydrochloride salt in complex with biological targets?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.5 Å) datasets.

- Refinement : SHELXL (for small molecules) or PHENIX (for protein-ligand complexes) with anisotropic displacement parameters. Validate geometry via PLATON/ADDSYM to detect twinning or disorder .

- Hydrogen Bonding : Map interactions between the hydrochloride and target residues (e.g., Lys or Asp side chains) using OLEX2 visualization .

Q. How can stereochemical challenges during synthesis (e.g., cis/trans isomerism) be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective pyrrolidine ring formation .

- VCD Spectroscopy : Verify absolute configuration via vibrational circular dichroism, comparing experimental and DFT-simulated spectra .

Q. What strategies optimize its bioactivity in medicinal chemistry applications?

- Methodological Answer :

- Prodrug Design : Replace the methyl ester with a tert-butyl ester to enhance membrane permeability, followed by in vivo hydrolysis .

- Fluorine Scanning : Introduce fluorine at the phenyl ring (e.g., 4-bromo-2-fluoro) to improve metabolic stability without altering steric bulk .

- Salt Screening : Test alternative counterions (e.g., citrate, sulfate) to modulate solubility and bioavailability .

Q. How does the compound interact with enzymes like cytochrome P450, and what are the implications for drug metabolism studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolites via UPLC-QTOF. The bromophenyl group may undergo oxidative debromination, forming a quinone intermediate .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., Vivid® CYP450 kits) to assess competitive/noncompetitive inhibition.

- Docking Studies : Identify potential CYP3A4/2D6 binding pockets using Glide (Schrödinger) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.